alpha-Casein (90-96)

Descripción general

Descripción

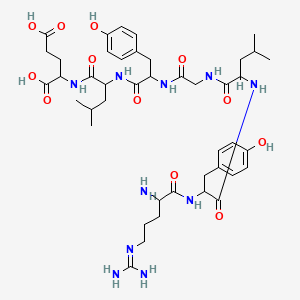

alpha-Casein (90-96) is a complex organic compound with a highly intricate structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Casein (90-96) involves multiple steps, each requiring precise reaction conditions. The process typically starts with the preparation of intermediate compounds, which are then sequentially reacted to form the final product. Common reagents used in these reactions include amino acids, protecting groups, and coupling agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated equipment to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often employing advanced techniques such as continuous flow synthesis.

Análisis De Reacciones Químicas

Types of Reactions

alpha-Casein (90-96) can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anxiolytic Properties

Alpha-casein (90-96) has been shown to possess anxiolytic properties, making it a candidate for developing anti-anxiety medications. The peptide's ability to modulate stress responses is attributed to its interaction with opioid receptors, which can help alleviate anxiety symptoms. Research indicates that fragments such as 90-95 and 90-96 demonstrate significant anxiolytic effects when tested in vitro .

Anticarcinogenic Effects

Studies have highlighted the potential of alpha-casein (90-96) in cancer prevention and treatment. It has been identified as having antiproliferative effects on certain cancer cell lines, blocking cell cycle progression at the G0/G1 phase. This property suggests that alpha-casein (90-96) could be used as a complementary therapy in oncology .

Nutritional Applications

Bioactive Peptides

Alpha-casein (90-96) is recognized for its role as a bioactive peptide that can enhance nutritional profiles in food products. Its antioxidant properties contribute to reducing oxidative stress, which is beneficial in preventing chronic diseases . The peptide's ability to promote calcium absorption also supports bone health, making it valuable in dietary supplements aimed at improving mineral intake .

Functional Food Ingredients

Incorporating alpha-casein (90-96) into functional foods can enhance their health benefits. The peptide's potential as a natural food preservative due to its antimicrobial properties makes it an attractive alternative to synthetic additives .

Food Science Applications

Emulsifying Properties

Alpha-casein (90-96) exhibits emulsifying properties that can improve the stability and texture of various food products. This characteristic is particularly useful in dairy formulations and processed foods where texture and mouthfeel are critical .

Flavor Enhancement

The peptide can also play a role in flavor enhancement due to its interaction with taste receptors, potentially improving the sensory experience of food products .

Table 1: Biological Activities of Alpha-Casein (90-96)

Case Study 1: Anxiolytic Effects of Alpha-Casein Peptides

A study conducted by Guesdon et al. demonstrated that trypsin-induced hydrolysates containing alpha-casein peptides improved sleep quality in rats subjected to long-term stress. The results indicated that these peptides could be developed into functional food products aimed at enhancing mental well-being .

Case Study 2: Anticancer Properties

Research by Hatzoglou et al. revealed that alpha-casein fragments exhibited significant antiproliferative action on T47D breast cancer cells. The study emphasized the importance of the N-terminal arginine residue for the observed activity, suggesting potential therapeutic applications in cancer treatment strategies .

Mecanismo De Acción

The mechanism of action of alpha-Casein (90-96) involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(2-amino-5-hydroxyphenyl)-2,4-dioxobutanoic acid

- 2-Amino-5-chlorobenzoic acid

- 2-Amino-5-bromopyridine

Uniqueness

Compared to similar compounds, alpha-Casein (90-96) stands out due to its complex structure and diverse functional groups, which confer unique chemical and biological properties.

Actividad Biológica

Alpha-casein, particularly the fragment known as alpha-casein (90-96), has garnered attention for its diverse biological activities, including immunomodulatory effects, potential anticancer properties, and opioid-like activities. This article delves into the biological activity of alpha-casein (90-96), summarizing key research findings, case studies, and data tables to provide a comprehensive overview.

Structure and Composition of Alpha-Casein

Alpha-casein is one of the main proteins found in milk, comprising several variants that contribute to its biological functions. The specific fragment (90-96) has been identified for its unique bioactive properties. The amino acid sequence of alpha-casein (90-96) includes critical residues that facilitate its interaction with various biological receptors.

Key Biological Activities

1. Immunomodulatory Effects:

Alpha-casein has been shown to influence immune responses significantly. Research indicates that it can stimulate the secretion of pro-inflammatory cytokines such as GM-CSF, IL-1β, and IL-6 in human monocytes via the MAPK-p38 signaling pathway . This activity suggests a role in enhancing immune function and potentially modulating inflammatory conditions.

2. Anticancer Properties:

Studies have demonstrated that alpha-casein exhibits anticancer potential. For instance, a study assessed its effects on breast cancer stem cells (BCSCs), revealing that alpha-casein significantly reduces BCSC activity in the MDA-MB-231 cell line. This reduction is mediated by HIF-1alpha, which is crucial for maintaining the stemness of these cells . Furthermore, alpha-casein has been linked to the differentiation of leukemic cells, inhibiting their proliferation and promoting apoptosis .

3. Opioid-Like Activity:

Alpha-casein-derived peptides have been studied for their opioid activity. Specifically, the fragment (90-96) has shown significant activity in various bioassays, indicating its potential as an opioid agonist . This property may have implications for pain management and sleep regulation.

Data Table: Biological Activities of Alpha-Casein

Case Study 1: Anticancer Effects on Breast Cancer Cells

In vitro studies have indicated that alpha-casein can significantly reduce the viability of triple-negative breast cancer cells. The mechanism involves modulation of signaling pathways associated with cell survival and apoptosis .

Case Study 2: Immune Response Enhancement

In animal models, administration of alpha-casein has led to enhanced myeloid cell proliferation and increased levels of granulocyte colony-stimulating factor (G-CSF), suggesting a robust activation of the innate immune system .

Propiedades

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H64N10O12/c1-23(2)18-31(52-41(63)34(21-26-9-13-28(55)14-10-26)51-37(59)29(44)6-5-17-47-43(45)46)38(60)48-22-35(56)49-33(20-25-7-11-27(54)12-8-25)40(62)53-32(19-24(3)4)39(61)50-30(42(64)65)15-16-36(57)58/h7-14,23-24,29-34,54-55H,5-6,15-22,44H2,1-4H3,(H,48,60)(H,49,56)(H,50,61)(H,51,59)(H,52,63)(H,53,62)(H,57,58)(H,64,65)(H4,45,46,47) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPMXRDAPJXTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H64N10O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593546 | |

| Record name | N~5~-(Diaminomethylidene)ornithyltyrosylleucylglycyltyrosylleucylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

913.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83471-49-2 | |

| Record name | N~5~-(Diaminomethylidene)ornithyltyrosylleucylglycyltyrosylleucylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.